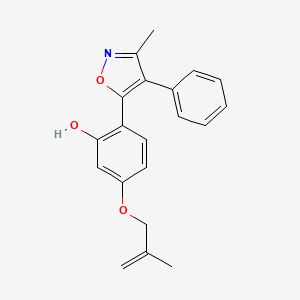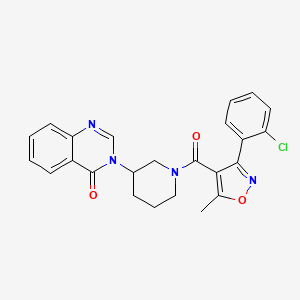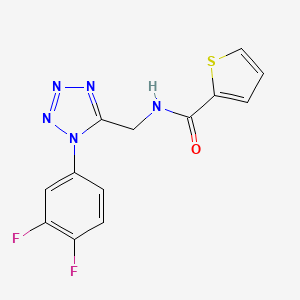
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The tetrazole ring, thiophene ring, and carboxamide group each contribute to the overall structure and properties of the molecule.Chemical Reactions Analysis
Again, while specific information on this compound is lacking, similar compounds are known to undergo a variety of chemical reactions. For example, benzimidazole derivatives can participate in a wide range of reactions due to the presence of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Unfortunately, without more specific information, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored derivatives of thiophene carboxamide compounds for their antimicrobial properties. A study by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles derived from thiophene-2-carboxamides showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating the compound's relevance in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Material Science Applications
In materials science, thiophene-based compounds have been investigated for their utility in creating new materials with specific properties. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks that demonstrated efficient luminescent sensory materials for detecting environmental contaminants, showcasing the compound's potential in environmental monitoring and safety applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Organic Synthesis and Chemical Reactivity
In the domain of organic synthesis, Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and analyzed their structural features and nonlinear optical properties through computational applications. This study highlights the compound's utility in the development of materials with potential applications in optics and electronics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Anticancer Research
Further, the compound's derivatives have been studied for their anticancer activities. Atta and Abdel‐Latif (2021) reported the synthesis of thiophene-2-carboxamide derivatives that exhibited inhibitory activity against several cancer cell lines, underscoring the potential of these compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, investigation of its chemical reactions, and testing of its biological activity. Given the interesting properties of similar compounds, this compound could have potential applications in drug discovery .
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS/c14-9-4-3-8(6-10(9)15)20-12(17-18-19-20)7-16-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMUDUZLHQQWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2420692.png)

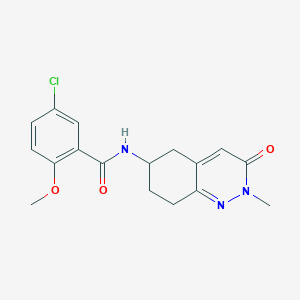


![N-(2-furylmethyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2420703.png)
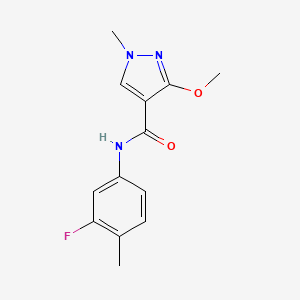
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2420705.png)
![Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2420707.png)
